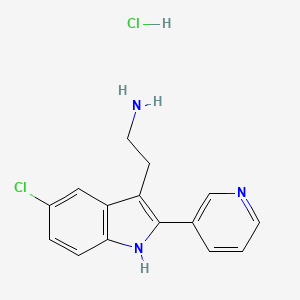

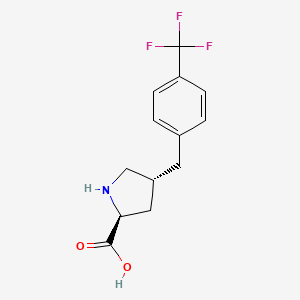

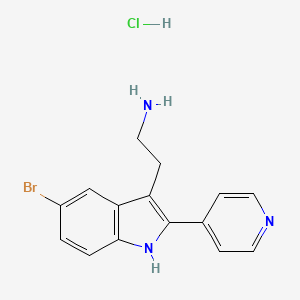

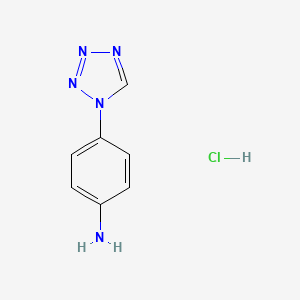

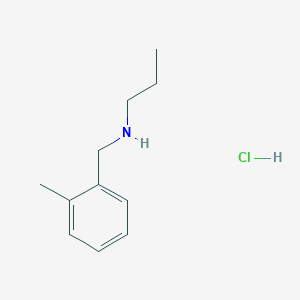

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride

Descripción general

Descripción

The compound “3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride” is a complex organic molecule. It is likely to be a derivative of indole, which is a heterocyclic compound that is important in many biological processes .

Chemical Reactions Analysis

The compound is likely to undergo reactions typical of indoles and amines, such as condensation with aldehydes . It may also participate in other reactions depending on the specific conditions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been used in the synthesis of novel indole derivatives, showcasing its versatility as a building block for complex molecular architectures. For example, it has been involved in the formation of imidazo[4′,5′:3,4]pyrido[2,3-b]indole ring structures, indicating its potential in the formal synthesis of alkaloids like grossularines-1 and 2 (Molina et al., 1998).

Antimicrobial Applications

- Compounds derived from similar indole structures have been evaluated for their antimicrobial properties, suggesting potential routes for the development of new antimicrobial agents. For instance, ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, synthesized from pathways involving related indole derivatives, exhibited significant antimicrobial activities (Thadhaney et al., 2010).

Antitumor and Antiviral Activities

- Research on indole derivatives has also highlighted their potential in antitumor and antiviral applications. For example, the synthesis and evaluation of indole-containing compounds have led to the identification of new classes of antineoplastic agents with promising activity in vitro and in vivo against various experimental tumor models (Nguyen et al., 1990). Similarly, substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives were synthesized and investigated for their antiviral properties against viruses like the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, showing significant activity (Ivachtchenko et al., 2015).

Catalytic Applications

- Indole derivatives have been utilized in catalysis, demonstrating their utility in facilitating various chemical reactions. The synthesis of palladacycles with indole cores, for instance, has shown applications as catalysts in reactions like the Suzuki–Miyaura coupling, highlighting the compound's role in enhancing reaction efficiencies and yields (Singh et al., 2017).

Mecanismo De Acción

Target of Action

The compound, also known as 2-(5-Bromo-2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride, is structurally similar to tryptamine . Tryptamine is an indolamine metabolite of the essential amino acid, tryptophan . It has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . Therefore, it’s plausible that this compound may interact with similar targets.

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with trace amine-associated receptors. These receptors are known to influence dopaminergic, serotonergic, and glutamatergic signaling pathways . The downstream effects could include changes in mood, cognition, and motor control, among others.

Pharmacokinetics

Similar compounds like tryptamine are known to cross the blood-brain barrier and exert their effects in the central nervous system . The compound’s bioavailability would be influenced by these ADME properties.

Propiedades

IUPAC Name |

2-(5-bromo-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHSNMHHOOFZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)

![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)

![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)

![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)